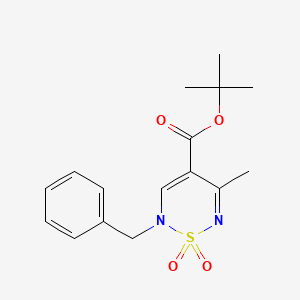

tert-butyl 2-benzyl-5-methyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

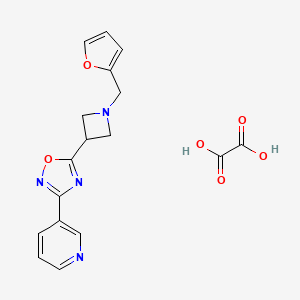

Tert-butyl 2-benzyl-5-methyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide, also known as TBTD, is a chemical compound that has garnered significant interest in the scientific community. It is part of the 1,2,4-benzothiadiazine-1,1-dioxide family, which is known for various pharmacological activities such as antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators .

Molecular Structure Analysis

The molecular formula of TBTD is C16H20N2O4S, and its molecular weight is 336.41. It belongs to the thiadiazine family, which has four kinds of parent structures, where the sulfur atom is adjacent to at least one ring nitrogen atom .Scientific Research Applications

Synthesis and Chemical Reactions

A metal-free protocol for the synthesis of benzothiadiazine 1,1-dioxide derivatives through dual oxidative amination of C(sp3)–H bonds has been developed, highlighting an efficient approach to access these compounds without prefunctionalized substrates. This method demonstrates good functional group tolerance and yields, utilizing Di-tert-butyl peroxide (DTBP) as a promoter (Wang et al., 2017).

Insecticidal Activity

Research on N-tert-butyl-N,N'-diacylhydrazines, which are nonsteroidal ecdysone agonists, shows that incorporating 1,2,3-thiadiazole into these compounds can enhance or maintain their insecticidal activities. This finding supports the development of environmentally benign pest regulators, with some derivatives showing significant activity against Plutella xylostella L. and Culex pipiens pallens (Wang et al., 2011).

Antibacterial and Antifungal Properties

A study involving the synthesis of 3-aryl-2-tert-butylimino-6-p-tolylimino-4-(S-tetra-O-benzoyl-D-glucopyranosyl)-2,3-dihydro-1,3,5-thiadiazines revealed that these compounds exhibit good to moderate antibacterial and antifungal activities, suggesting their potential for novel antibiotic and antifungal developments (Bhagat & Deshmukh, 2006).

Synthesis of Benzothiazine Derivatives

An efficient method for synthesizing 4H-benzo[b][1,4]thiazine 1,1-dioxides via ring contraction of 2,5-dihydrobenzo[f][1,2,5]thiadiazepine 1,1-dioxides under mild conditions has been developed. These derivatives are pharmacologically relevant, with applications in biological, medicinal, and industrial contexts (Fülöpová et al., 2015).

Exploration of Sulfonamides

The synthesis of novel cyclic sulfonamides through intramolecular Diels-Alder reactions introduces a new chemical pathway. These compounds, such as substituted hexahydrobenzo[d]isothiazole and hexahydro-2H-benzo[e][1,2]thiazine dioxides, show potential as histamine H3 receptor antagonists, indicating their significance in medicinal chemistry (Greig et al., 2001).

Mechanism of Action

Properties

IUPAC Name |

tert-butyl 2-benzyl-5-methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O4S/c1-12-14(15(19)22-16(2,3)4)11-18(23(20,21)17-12)10-13-8-6-5-7-9-13/h5-9,11H,10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEMTYOUYUCRBAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NS(=O)(=O)N(C=C1C(=O)OC(C)(C)C)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]isoindole-1,3-dione](/img/structure/B2983016.png)

![1-[(E)-3-(2,6-Difluorophenyl)prop-2-enoyl]piperazine-2-carbonitrile](/img/structure/B2983021.png)

![2-[3-(4-chlorobenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2983025.png)

![N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2983027.png)

![4-(2-methoxyphenyl)-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide](/img/structure/B2983028.png)

![1-[4-[1-(1,3-Thiazol-2-yl)ethyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2983030.png)

![4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2983032.png)